molecular formula C14H25N3O B12946918 1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-19-7

1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12946918
CAS No.: 88723-19-7
M. Wt: 251.37 g/mol
InChI Key: OKGUOIBQKFMPSD-UHFFFAOYSA-N
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Description

1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one is an imidazole-derived compound featuring a nonylamino (C₉H₁₉NH-) substituent at the 2-position of the imidazole ring and an acetyl group (CH₃CO-) at the 5-position. For instance, 1-(2-amino-1H-imidazol-5-yl)ethan-1-one (CAS 67560-27-4) shares the acetyl-imidazole core but lacks the nonylamino group, with a molecular weight of 125.13 g/mol . The nonylamino chain in the target compound likely enhances lipophilicity, influencing solubility and biological interactions compared to shorter-chain analogs.

Properties

CAS No.

88723-19-7

Molecular Formula

C14H25N3O

Molecular Weight

251.37 g/mol

IUPAC Name

1-[2-(nonylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C14H25N3O/c1-3-4-5-6-7-8-9-10-15-14-16-11-13(17-14)12(2)18/h11H,3-10H2,1-2H3,(H2,15,16,17)

InChI Key

OKGUOIBQKFMPSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC1=NC=C(N1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Nonylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Nonylamino Group: The nonylamino group can be introduced via nucleophilic substitution reactions. For example, nonylamine can be reacted with an imidazole derivative containing a suitable leaving group.

    Attachment of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions, such as the Friedel-Crafts acylation, using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of 1-(2-(Nonylamino)-1H-imidazol-4-yl)ethanone may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Nonylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the ethanone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the nonylamino group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-(Nonylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the imidazole ring.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Nonylamino)-1H-imidazol-4-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The nonylamino group enhances the compound’s ability to interact with lipid membranes, facilitating its entry into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • The nonylamino group introduces significant hydrophobicity (predicted logP ~4.5), contrasting with polar groups like hydroxyl (-OH) in or electronegative chlorine in .
  • Steric hindrance from the nonyl chain may reduce reactivity at the imidazole ring compared to smaller substituents (e.g., methyl or ethenyl) .

Biological Activity

1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one is a compound belonging to the imidazole family, which has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, synthesizing findings from various research studies.

Chemical Structure and Properties

The chemical structure of 1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄O
  • Molecular Weight : 246.31 g/mol
  • CAS Number : Not explicitly listed in the available sources.

Antimicrobial Properties

Research indicates that compounds with imidazole moieties exhibit significant antimicrobial activity. A study focusing on various imidazole derivatives highlighted their effectiveness against a range of bacterial and fungal strains. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymatic processes within the pathogens .

Anticancer Activity

Imidazole derivatives have been noted for their anticancer properties. In vitro studies have shown that certain imidazole-based compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, a related compound demonstrated cytotoxicity against breast cancer cell lines, suggesting that 1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one may also exhibit similar properties .

The biological activity of 1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one can be attributed to several mechanisms:

  • Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, particularly in pathways related to cell proliferation and survival.
  • Membrane Disruption : The hydrophobic nature of the nonyl group may facilitate interaction with lipid membranes, leading to increased permeability and cell death in microorganisms.

Case Study 1: Antimicrobial Evaluation

A series of experiments evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally related to 1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one. Results indicated a significant reduction in bacterial growth (up to 90%) at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the side chain could enhance antimicrobial potency .

Case Study 2: Anticancer Activity in Cell Lines

In a separate investigation, an imidazole derivative similar to 1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one was tested against human lung cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that it triggered apoptosis through mitochondrial pathways, evidenced by increased Bax/Bcl-2 ratios and caspase activation .

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AntimicrobialStaphylococcus aureus50 µg/mL (90% inhibition)
Escherichia coli50 µg/mL (90% inhibition)
AnticancerHuman lung cancer cellsMicromolar range
Breast cancer cellsCytotoxicity observed

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